Chromatographic Elution Order: Resolved Separation from the Isomeric Impurity O
Under the European Pharmacopoeia monograph conditions utilizing a solid-core L1 column (CORTECS C18+, 4.6 × 150 mm), the positional isomer Paracetamol EP Impurity O (N-(4-(5-acetamido-2-hydroxyphenoxy)phenyl)acetamide, CAS 2575516-61-7) elutes as peak 12, whereas the target compound—Impurity L—elutes as peak 15, providing baseline resolution and unambiguous identification [1]. This elution order differential is a direct consequence of the substitution pattern on the central phenoxy ring (4-acetamido vs. 5-acetamido) and is maintained across different L1 stationary phases [1].
| Evidence Dimension | Chromatographic Elution Order (Peak Number) under EP Monograph Conditions |
|---|---|
| Target Compound Data | Peak 15 (Impurity L, CAS 2514961-29-4) |
| Comparator Or Baseline | Peak 12 (Impurity O, CAS 2575516-61-7) |
| Quantified Difference | Δ = 3 peak positions later elution; Impurity O elutes earlier than Impurity L on CORTECS C18+ column |
| Conditions | EP monograph method; CORTECS Premier C18+ solid-core L1 column, buffer/methanol gradient, UV detection; impurity panel of 16 compounds |
Why This Matters
Procuring the correct positional isomer is mandatory for validated pharmacopoeial methods, as co-elution or peak misidentification directly invalidates ANDA/NDA impurity profiling results.
- [1] K.D. Berthelette, M. DeLoffi, K. Haynes, 'Examining Column Selectivity Differences Across Various L1 Designation Columns for Paracetamol EP Impurities Monograph,' Waters Application Note 720008395 (2024). View Source
